

Spectroscopic Profile of Methyl 1-Methylcyclopropyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 1-methylcyclopropyl ketone**

Cat. No.: **B072154**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 1-methylcyclopropyl ketone** (CAS No. 1567-75-5), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a practical resource for the identification and characterization of this compound in a laboratory setting.

Spectroscopic Data Summary

The empirical formula for **Methyl 1-methylcyclopropyl ketone** is $C_6H_{10}O$, with a molecular weight of 98.14 g/mol .^[1] Its structure consists of a cyclopropane ring substituted with a methyl group and an acetyl group at the same carbon atom. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **Methyl 1-methylcyclopropyl ketone** are summarized below.

Table 1: 1H NMR Spectroscopic Data for **Methyl 1-methylcyclopropyl ketone**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	CH ₃ (acetyl)
Data not available	Data not available	Data not available	CH ₃ (cyclopropyl)
Data not available	Data not available	Data not available	CH ₂ (cyclopropyl)

Table 2: ¹³C NMR Spectroscopic Data for **Methyl 1-methylcyclopropyl ketone**

Chemical Shift (ppm)	Assignment
Data not available	C=O (carbonyl)
Data not available	C (quaternary, cyclopropyl)
Data not available	CH ₃ (acetyl)
Data not available	CH ₃ (cyclopropyl)
Data not available	CH ₂ (cyclopropyl)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for **Methyl 1-methylcyclopropyl ketone** are presented in the following table.

Table 3: Infrared (IR) Spectroscopic Data for **Methyl 1-methylcyclopropyl ketone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	Strong	C=O Stretch (Ketone)
Data not available	Medium	C-H Stretch (Aliphatic)
Data not available	Medium	C-H Bend (Aliphatic)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The significant mass-to-charge ratios (m/z) observed in the mass spectrum of **Methyl 1-methylcyclopropyl ketone** are listed below.

Table 4: Mass Spectrometry (MS) Data for **Methyl 1-methylcyclopropyl ketone**

m/z	Relative Intensity (%)	Assignment
Data not available	Data not available	[M] ⁺ (Molecular Ion)
Data not available	Data not available	[M-CH ₃] ⁺
Data not available	Data not available	[CH ₃ CO] ⁺
Data not available	Data not available	[C ₄ H ₇] ⁺

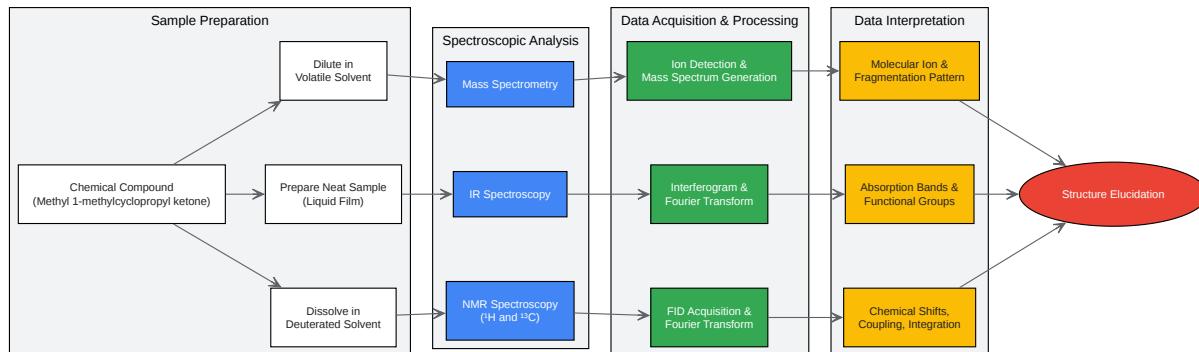
Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

- **Sample Preparation:** A solution of **Methyl 1-methylcyclopropyl ketone** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
- **Data Acquisition:** The NMR spectra are acquired on a spectrometer, such as a Varian A-60D instrument.^[1] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard.

IR Spectroscopy


- Sample Preparation: For a liquid sample like **Methyl 1-methylcyclopropyl ketone**, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[1\]](#)
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the beam path, and the sample spectrum is collected.
- Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities. This technique is referred to as GC-MS.
- Ionization: Electron Ionization (EI) is a common method for volatile compounds like ketones. In this process, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 1-methylcyclopropyl ketone**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 1-methylcyclopropyl ketone | C₆H₁₀O | CID 74067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 1-Methylcyclopropyl Ketone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072154#spectroscopic-data-of-methyl-1-methylcyclopropyl-ketone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com